N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a pyrimidine ring, along with chlorophenyl and methylphenyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, a type of cdk, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell proliferation, given their potential inhibitory effects on cdks .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (dimethylformamide) . Another approach includes the reaction of aminopyrazoles with enaminonitriles, enaminones, or unsaturated ketones . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents and the resulting biological activities. Similar compounds include:
Dorsomorphin: A bone morphogenetic protein receptor inhibitor used for treating anemia and muscular dystrophy.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential as anticancer agents.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFLSRSPIKBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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